molecular formula C25H22Br2N2O4 B11536164 2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

2,4-dibromo-6-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 3-methylbenzoate

Cat. No.: B11536164
M. Wt: 574.3 g/mol
InChI Key: HCVGVQQAXBOIKB-XODNFHPESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate is a complex organic compound with a molecular formula of C29H24Br2N2O.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate typically involves multiple steps, starting from readily available starting materials. The process often includes bromination reactions, amide formation, and esterification. Specific reaction conditions such as temperature, solvents, and catalysts are carefully controlled to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield brominated phenols, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

2,4-Dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2,4-dibromo-6-[(E)-{[2-(2,6-dimethylphenoxy)acetamido]imino}methyl]phenyl 3-methylbenzoate involves its interaction with specific molecular targets and pathways. The bromine atoms and functional groups in the compound contribute to its reactivity and ability to form covalent bonds with target molecules. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Its structural features make it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C25H22Br2N2O4

Molecular Weight

574.3 g/mol

IUPAC Name

[2,4-dibromo-6-[(E)-[[2-(2,6-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate

InChI

InChI=1S/C25H22Br2N2O4/c1-15-6-4-9-18(10-15)25(31)33-24-19(11-20(26)12-21(24)27)13-28-29-22(30)14-32-23-16(2)7-5-8-17(23)3/h4-13H,14H2,1-3H3,(H,29,30)/b28-13+

InChI Key

HCVGVQQAXBOIKB-XODNFHPESA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)/C=N/NC(=O)COC3=C(C=CC=C3C)C

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C=C(C=C2Br)Br)C=NNC(=O)COC3=C(C=CC=C3C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.